

2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone CAS number

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Compound of Interest

Compound Name: 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone

Cat. No.: B119583

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An In-depth Technical Guide to **2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone**

CAS Number: 155370-03-9

This document provides a comprehensive overview of **2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone**, a heterocyclic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This guide covers its chemical identity, potential synthetic routes, and likely biological activities based on the broader class of quinolinone compounds.

Chemical and Physical Properties

Property	Value
IUPAC Name	2-(4-fluorophenyl)-2,3-dihydro-1H-quinolin-4-one
Molecular Formula	C ₁₅ H ₁₂ FNO
Molecular Weight	241.26 g/mol
CAS Number	155370-03-9

Synthesis

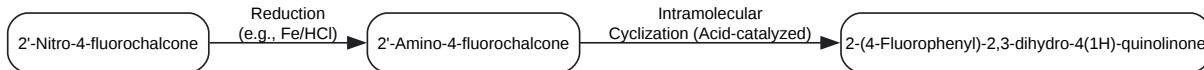
While a specific, detailed experimental protocol for the synthesis of **2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone** is not readily available in the public domain, a plausible synthetic route can be extrapolated from established methods for the synthesis of 2-aryl-2,3-dihydro-4(1H)-quinolinones. One common and effective method is the domino reaction involving the reduction of a nitro group followed by an intramolecular cyclization.

Proposed Experimental Protocol: Domino Reduction-Cyclization

This protocol is based on the synthesis of analogous 2-aryl-2,3-dihydro-4(1H)-quinolinones and would require optimization for this specific compound.

Starting Material: (E)-1-(2-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one (an aminochalcone derivative). This precursor can be synthesized through a Claisen-Schmidt condensation between 2-aminoacetophenone and 4-fluorobenzaldehyde.

Reaction Scheme:



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Caption: Proposed synthesis of **2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone**.

Procedure:

- Reduction of the Nitro Group: To a solution of the starting 2'-nitrochalcone derivative in a suitable solvent such as ethanol or acetic acid, add a reducing agent like iron powder.
- Acidification: Acidify the reaction mixture with a strong acid, for example, concentrated hydrochloric acid, and heat to reflux. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- Cyclization: The reduction of the nitro group to an amine is followed by an in-situ acid-catalyzed intramolecular Michael addition of the newly formed aniline to the enone system,

leading to the cyclization and formation of the 2,3-dihydro-4(1H)-quinolinone ring.

- **Work-up and Purification:** After the reaction is complete, the mixture is cooled, neutralized, and the product is extracted with an organic solvent. The crude product is then purified using column chromatography or recrystallization to yield the pure **2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone**.

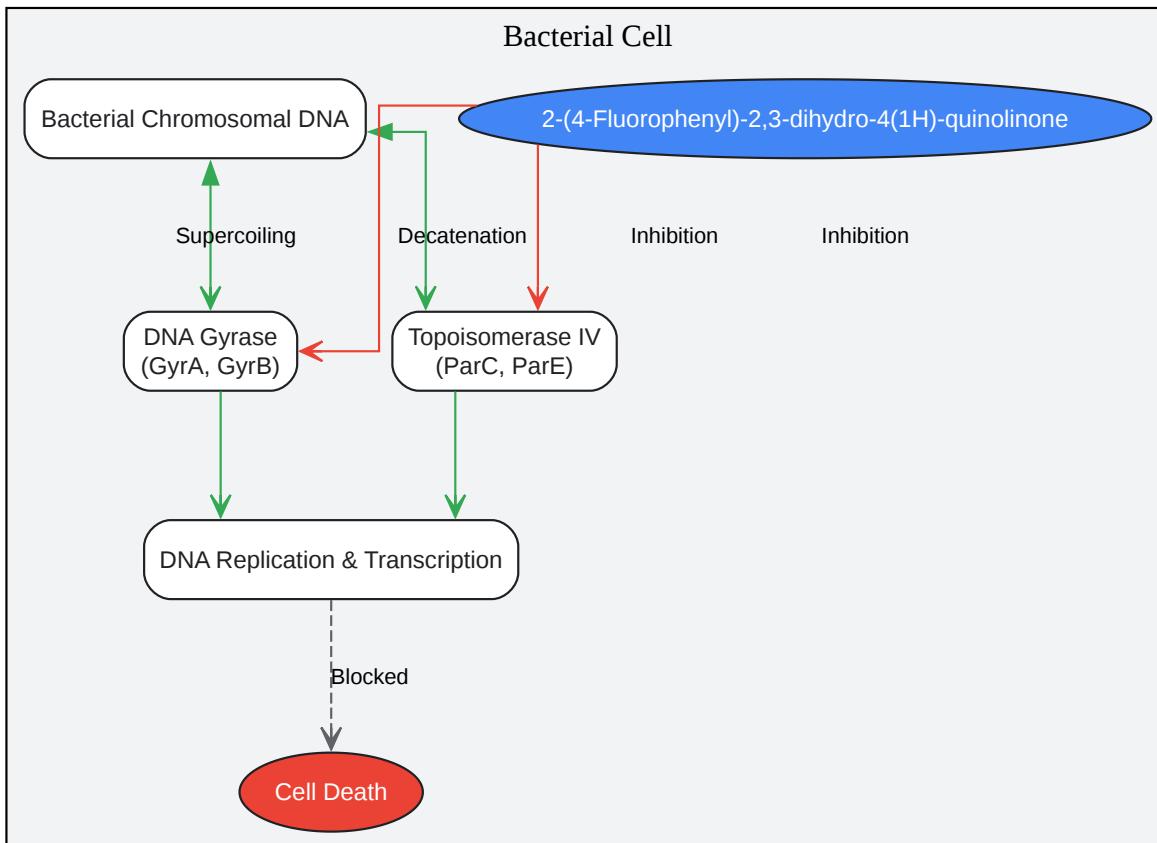
Potential Biological Activity and Mechanism of Action

Quinolinone and the structurally related quinolone scaffolds are well-established pharmacophores, most notably as antibacterial agents. The primary mechanism of action for many quinolone antibiotics is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1][2][3][4][5] These enzymes are crucial for DNA replication, transcription, and repair.

By stabilizing the enzyme-DNA cleavage complex, quinolones prevent the re-ligation of the DNA strands, leading to double-strand breaks and ultimately cell death.[3][4] It is plausible that **2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone** could exhibit similar antibacterial properties by targeting these essential bacterial enzymes.

Furthermore, various quinolinone derivatives have been investigated for a range of other biological activities, including anticancer, antiviral, and anti-inflammatory properties.[6][7] The cytotoxic effects of some quinolinones have been linked to the induction of apoptosis in cancer cell lines.[6]

Signaling Pathway: Inhibition of Bacterial DNA Topoisomerases



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Caption: Proposed mechanism of action via inhibition of DNA gyrase and topoisomerase IV.

Conclusion

2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone belongs to a class of compounds with significant potential in drug discovery. Based on the extensive research into quinolinone and quinolone scaffolds, this compound is a candidate for investigation as an antibacterial agent, with a likely mechanism of action involving the inhibition of bacterial DNA topoisomerases. Further research into its synthesis, purification, and comprehensive biological evaluation is warranted to fully elucidate its therapeutic potential.

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References

- 1. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Our Evolving Understanding of the Mechanism of Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
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